5-bromo-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-13-7-12(9-18-10-13)15(21)20-8-11-1-3-14(4-2-11)22-16-19-5-6-23-16/h1-7,9-10H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCRNTJAPVVJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=CN=C2)Br)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Attachment of Thiazole to Benzyl Group: The thiazole derivative is then reacted with a benzyl halide to form the thiazol-2-yloxybenzyl intermediate.
Bromination: The intermediate is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling with Nicotinamide: Finally, the brominated intermediate is coupled with nicotinamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other suitable reagents.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antibacterial and antifungal agent, making it a candidate for the development of new antimicrobial drugs.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Disrupting Cellular Processes: Interfering with essential cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide and related nicotinamide derivatives described in patent literature and synthetic studies :
| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Hypothesized Properties |
|---|---|---|---|---|
| This compound | 5-Br, 4-(thiazol-2-yloxy)benzyl | ~442.3 | Thiazole, bromine | Enhanced metabolic stability; potential kinase inhibition via thiazole-mediated interactions. |
| (S)-5-Bromo-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide | 5-Br, 4-(ClF₂CO)phenyl, 6-pyrrolidinyl | ~518.8 | Chlorodifluoromethoxy, pyrrolidine | Increased lipophilicity (logP ~3.5); possible improved membrane permeability. |
| (R)-6-(3-Hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)-N-(4-((trifluoromethyl)thio)phenyl)nicotinamide | 5-pyrazolyl, 6-pyrrolidinyl, 4-(CF₃S)phenyl | ~497.4 | Trifluoromethylthio, pyrazole | Electron-withdrawing CF₃S group may enhance target binding affinity; moderate solubility in polar solvents. |
| 5-Bromo-6-chloro-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide | 5-Br, 6-Cl, 4-(ClF₂CO)phenyl | ~444.6 | Halogen-rich (Br, Cl, ClF₂CO) | High reactivity for derivatization; potential toxicity due to halogen accumulation. |
Key Findings:
Thiazole vs. Pyrrolidine-containing analogs (e.g., compound 2 above) exhibit higher molecular weights and flexibility, which may reduce metabolic stability but improve solubility.
Halogen Effects :
- Bromine at the 5-position (target compound) offers a balance between reactivity (for further modifications) and steric bulk, whereas chlorine substituents (e.g., compound 4) increase electronegativity but may elevate toxicity risks .
Functional Group Impact on Solubility :
- The trifluoromethylthio group (compound 3) significantly increases lipophilicity (logP ~4.1), whereas the thiazole group (target compound) provides moderate hydrophilicity (logP ~2.9), favoring aqueous solubility.
Biological Activity
5-bromo-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide is a synthetic compound that combines a bromine atom with a thiazole moiety and nicotinamide. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will delve into its synthesis, biological mechanisms, and research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : A thioamide is reacted with an α-haloketone under basic conditions to create the thiazole structure.
- Attachment to Benzyl Group : The thiazole derivative undergoes a reaction with a benzyl halide to form the thiazol-2-yloxybenzyl intermediate.
- Bromination : The intermediate is brominated using agents like N-bromosuccinimide (NBS).
- Coupling with Nicotinamide : Finally, the brominated intermediate is coupled with nicotinamide to yield the target compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential applications in treating diseases through different mechanisms.
The compound may exert its biological effects through several mechanisms:
- Enzyme Interaction : It can inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with receptors on cell surfaces, influencing cellular responses.
- Cellular Process Disruption : It might interfere with essential processes such as DNA replication and protein synthesis.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study reported that compounds containing thiazole structures demonstrated effective inhibition against breast cancer cell lines (MCF-7), with IC50 values ranging from 2.93 µM to 7.17 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7d | MCF-7 | 2.93 ± 0.47 |
| 7c | MCF-7 | 7.17 ± 0.94 |
Antimicrobial Activity
Another aspect of interest is the antimicrobial activity of similar compounds. In vitro studies have shown that certain derivatives possess antibacterial properties against Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
Q & A
Advanced Research Question
- Enzyme inhibition assays : Target pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, using spectrophotometric NADH oxidation assays. Compare IC₅₀ values with nitazoxanide derivatives, noting the role of the bromine substituent in enhancing binding affinity .
- Cellular efficacy studies : Use minimum inhibitory concentration (MIC) assays against anaerobic pathogens (e.g., Clostridium difficile) in nutrient broth under low-oxygen conditions. Include positive controls (e.g., metronidazole) and assess time-kill kinetics .
How can reaction conditions be optimized to improve synthesis yield?
Advanced Research Question
- Factorial design : Apply a 2³ factorial matrix to test variables: temperature (25°C vs. 60°C), catalyst loading (5% vs. 10% EDCI), and solvent polarity (DMF vs. THF). Use ANOVA to identify significant factors .
- Process simulation : Model reaction kinetics and mass transfer limitations using COMSOL Multiphysics to optimize stirring rates and solvent evaporation steps .
How should researchers address contradictions in reported biological activity data?
Advanced Research Question
- Purity validation : Use HPLC-MS to rule out impurities (>98% purity). Note that commercial sources may lack analytical data, necessitating in-house validation .
- Structural analogs : Compare with derivatives (e.g., trifluoromethyl-substituted analogs) to assess how electronic effects influence activity. For example, lipophilicity (logP) changes from bromine vs. CF₃ groups may alter membrane permeability .
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate variables causing discrepancies .
How can this compound be integrated into a theoretical framework for drug discovery?
Advanced Research Question
- Structure-activity relationship (SAR) : Link the bromine atom’s electronegativity to enhanced binding via halogen bonding with PFOR’s active site. Use molecular docking (AutoDock Vina) to predict binding poses and validate with mutagenesis studies .
- Conceptual frameworks : Align with the "lock-and-key" enzyme inhibition model, emphasizing steric and electronic compatibility between the thiazole-amide scaffold and the enzyme’s hydrophobic pocket .
What computational tools are recommended for predicting physicochemical properties?
Advanced Research Question
- Lipophilicity (logP) : Use Molinspiration or ACD/Labs to calculate partition coefficients, critical for assessing blood-brain barrier penetration .
- Solubility prediction : Apply COSMO-RS (Conductor-like Screening Model) to simulate solubility in aqueous buffers, guiding formulation strategies .
- ADMET profiling : Utilize SwissADME or pkCSM to predict absorption, metabolism, and toxicity, prioritizing derivatives with optimal pharmacokinetic profiles .
How can researchers mitigate challenges in crystallizing this compound?
Advanced Research Question
- Solvent screening : Test polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents. Slow evaporation at 4°C often improves crystal lattice formation .
- Additive-assisted crystallization : Introduce co-solvents (e.g., 5% glycerol) or surfactants (e.g., CTAB) to stabilize nucleation sites .
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data (Mercury CSD) to confirm phase purity .
What methodologies validate the compound’s stability under physiological conditions?
Advanced Research Question
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS and identify breakdown products (e.g., debrominated analogs) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months and analyze potency loss using validated HPLC methods .
How can conflicting spectral data be resolved during structural elucidation?
Advanced Research Question
- 2D NMR techniques : Use HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity of aromatic protons .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₆H₁₂BrN₃O₂S) with <2 ppm error to rule out isobaric interferences .
- Comparative analysis : Cross-reference with published spectra of structurally similar thiazole derivatives (e.g., nitazoxanide) to assign ambiguous peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
